molecular formula C6H12O3 B14689625 Butan-2-yl methyl carbonate CAS No. 35363-41-8

Butan-2-yl methyl carbonate

Cat. No.: B14689625
CAS No.: 35363-41-8
M. Wt: 132.16 g/mol
InChI Key: HDRNVUVZUTULFR-UHFFFAOYSA-N
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Description

Butan-2-yl methyl carbonate, also known as methyl sec-butyl carbonate, is an organic compound with the molecular formula C6H12O3. It is a carbonate ester derived from butan-2-ol and methyl chloroformate. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2-yl methyl carbonate can be synthesized through the reaction of butan-2-ol with methyl chloroformate. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The general reaction is as follows:

Butan-2-ol+Methyl chloroformateButan-2-yl methyl carbonate+HCl\text{Butan-2-ol} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Butan-2-ol+Methyl chloroformate→Butan-2-yl methyl carbonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl methyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to butan-2-ol and carbon dioxide.

    Transesterification: It can react with other alcohols to form different carbonate esters.

    Reduction: It can be reduced to butan-2-ol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acid/base solutions.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed

    Hydrolysis: Butan-2-ol and carbon dioxide.

    Transesterification: Different carbonate esters.

    Reduction: Butan-2-ol.

Scientific Research Applications

Butan-2-yl methyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable carbonate esters.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of butan-2-yl methyl carbonate involves its ability to act as a carbonylating agent. It can transfer the carbonate group to nucleophiles, forming new carbon-oxygen bonds. This reactivity is facilitated by the electrophilic nature of the carbonyl carbon in the carbonate group.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl carbonate: Another carbonate ester with similar reactivity but different physical properties.

    Ethyl methyl carbonate: Similar in structure but with an ethyl group instead of a butan-2-yl group.

    Propyl methyl carbonate: Similar in structure but with a propyl group instead of a butan-2-yl group.

Uniqueness

Butan-2-yl methyl carbonate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its reactivity and applications may differ from other carbonate esters due to the presence of the butan-2-yl group.

Properties

IUPAC Name

butan-2-yl methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-5(2)9-6(7)8-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRNVUVZUTULFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576926
Record name Butan-2-yl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35363-41-8
Record name Butan-2-yl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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